Glutamyl-phenylalanine
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Overview
Description
Glutamyl-phenylalanine is a dipeptide composed of glutamate and phenylalanine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound has been identified in various biological contexts, including human plasma, where it can serve as a biomarker for certain metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutamyl-phenylalanine can be synthesized using solution methodologies. The standard compound is chemically synthesized and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The characterization is typically done using liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic processes. Gamma-glutamyl transpeptidase is an enzyme that catalyzes the transfer of the gamma-glutamyl group from glutathione to amino acids or peptides, facilitating the formation of gamma-glutamyl-phenylalanine .
Chemical Reactions Analysis
Types of Reactions
Glutamyl-phenylalanine undergoes various chemical reactions, including hydrolysis and transpeptidation. The hydrolysis reaction is catalyzed by gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include glutathione, phenylalanine, and gamma-glutamyl transpeptidase. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products
The major products formed from the hydrolysis of this compound include free glutamate and phenylalanine .
Scientific Research Applications
Glutamyl-phenylalanine has various scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a biomarker for metabolic disorders such as phenylketonuria.
Medicine: It is investigated for its potential role in diagnosing and monitoring metabolic diseases.
Industry: It is used in the production of certain types of cheese, where it contributes to the flavor profile.
Mechanism of Action
Glutamyl-phenylalanine exerts its effects primarily through its involvement in metabolic pathways. It is a substrate for gamma-glutamyl transpeptidase, which catalyzes its hydrolysis and transpeptidation. This enzyme plays a critical role in glutathione metabolism, antioxidant defense, and detoxification processes .
Comparison with Similar Compounds
Similar Compounds
Glutamyl-glutamyl-phenylalanine: Another dipeptide identified in plasma, serving as a biomarker for metabolic disorders.
Phenylalanine-hexose: A conjugate found in plasma, also serving as a biomarker.
Gamma-glutamyl-tryptophan: A compound with antioxidant properties, synthesized using similar enzymatic methods.
Uniqueness
Glutamyl-phenylalanine is unique due to its specific role as a biomarker for metabolic disorders and its involvement in the flavor profile of certain cheeses . Its stability under physiological conditions makes it a valuable compound for various research applications .
Properties
CAS No. |
20556-22-3 |
---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O5/c15-10(6-7-12(17)18)13(19)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1 |
InChI Key |
XMBSYZWANAQXEV-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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